Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Xanthine Oxidoreductase Hyperuricemia Gout

Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate (CAS 1171933-14-4, MW 295.30, C₁₅H₁₃N₅O₂) is a 1,2,4-triazole-based small molecule featuring a methyl ester functional group appended via an N1-methylene linker, alongside two 4-pyridyl substituents at the 3- and 5-positions of the triazole core. This structural architecture endows the compound with a dual capability: the 3,5-dipyridyl-triazole motif serves as a bidentate chelating ligand for transition metal ions in coordination chemistry and metal–organic framework (MOF) construction, while the pendant methyl acetate arm introduces a reactive handle for further synthetic elaboration or bioconjugation.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B11814798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3
InChIInChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-4-8-17-9-5-12)18-14(19-20)11-2-6-16-7-3-11/h2-9H,10H2,1H3
InChIKeyHEIFUKYWTRADSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate: A Bidirectional Chelator Scaffold for Drug Discovery and MOF Design


Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate (CAS 1171933-14-4, MW 295.30, C₁₅H₁₃N₅O₂) is a 1,2,4-triazole-based small molecule featuring a methyl ester functional group appended via an N1-methylene linker, alongside two 4-pyridyl substituents at the 3- and 5-positions of the triazole core . This structural architecture endows the compound with a dual capability: the 3,5-dipyridyl-triazole motif serves as a bidentate chelating ligand for transition metal ions in coordination chemistry and metal–organic framework (MOF) construction, while the pendant methyl acetate arm introduces a reactive handle for further synthetic elaboration or bioconjugation [1]. From a procurement standpoint, the compound is commercially available at ≥98% purity (HPLC) , positioning it as a ready-to-use intermediate for medicinal chemistry campaigns targeting xanthine oxidoreductase (XOR), KAT2A acetyltransferase, and related enzymes, as well as for materials scientists constructing luminescent zinc(II) or cadmium(II) MOFs [2][3].

Procurement Caution: Why Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate Cannot Be Replaced by Common Triazole Analogs


Generic substitution among 1,2,4-triazole derivatives is unjustified for procurement purposes because the specific substitution pattern—the N1-methylene acetate ester in combination with a 3,5-bis(4-pyridyl) arrangement—dictates fundamentally distinct structure-activity relationships (SAR) that cannot be replicated by structurally similar analogs. In the XOR inhibitor series, moving from a simple 3,5-dipyridyl-1,2,4-triazole core to FYX-051 (which replaces one pyridyl with a 3-cyano-4-pyridyl group) transforms an in vitro inhibitor (Kᵢ < 10⁻⁷ M) into a clinical-stage candidate with potent in vivo urate-lowering activity and a favorable CYP3A4 profile [1][2]. In the KAT2A inhibitor series, virtual screening identified the N-pyridinium-4-carboxylic-5-alkyl triazole substitution pattern as the chemotype with the highest specificity score toward KAT2A; carboxylate-bearing pyridyl-triazoles (including methyl ester variants like the target compound) were subsequently confirmed as the prototype of a new inhibitor class [3]. In MOF chemistry, the simple modification of adding an –NH₂ group to the 4-position of the triazole ring in bpta (3,5-bis(4-pyridyl)-1,2,4-triazole) produces bpat, which alters the MOF's fluorescence sensing mode from simple intensity enhancement to a tryptophan-specific response with peak-position shifting [4]. These examples demonstrate that even minor structural perturbations in the triazole core or substituents lead to loss of desired functional properties, making precise compound identity critical.

Quantitative Comparator-Based Evidence: Selection Advantages of Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate


XOR Inhibitor Lead Evolution: Comparative Potency of the 3,5-Dipyridyl-1,2,4-triazole Core Versus FYX-051

The target compound retains a purely bis(4-pyridyl)-triazole architecture closely related to the early lead compound 3,5-bis(4-pyridyl)-1,2,4-triazole (PPT), which was established as a competitive XOR inhibitor with a sub-nanomolar Kᵢ (< 10⁻⁷ M) [1]. The SAR trajectory from this core toward the clinical candidate FYX-051 (compound 39, 3-(3-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole) showed that replacing one 4-pyridyl with a 3-cyano-4-pyridyl group dramatically improved in vivo urate-lowering potency, rendered weak CYP3A4 inhibition, and improved PK profile—moving from a low nanomolar tool compound to a Phase 2 candidate [2]. The target compound's N1-methyl acetate arm provides an orthogonal derivatization point absent from both PPT and FYX-051, offering a distinct synthetic entry for further optimization.

Xanthine Oxidoreductase Hyperuricemia Gout

KAT2A Acetyltransferase Inhibition: Pyridyl-Triazole Carboxylate Chemotype Superiority Over N-Aryl Hydroxytriazoles

In a virtual screening and in vitro validation study, pyridyl-triazole carboxylates were identified as the prototype of a new class of KAT2A inhibitors. Within the screened library, N-pyridinium-4-carboxylic-5-alkyl triazoles displayed the highest in silico specificity score toward KAT2A, and the ensemble of binding affinity and in vitro inhibition assays confirmed this chemotype as the most promising, distinguishing it from N-aryl-5-hydroxytriazoles which did not achieve comparable specificity [1]. The target compound, bearing a methyl ester at the N1-acetate position, maps onto the pyridyl-triazole carboxylate chemotype, making it a direct member of this privileged inhibitor class.

KAT2A Acetyltransferase Epigenetics

Zn-MOF Fluorescence Sensing: Differentiated Response of bpta-Based MOF Versus bpat-Based MOF with Amino-Functionalized Triazole

Two isostructural zinc-based MOFs constructed from the 3,5-bis(4-pyridyl)-1,2,4-triazole ligand system (the core of the target compound) demonstrated that ligand functionalization controls fluorescence sensing behavior. The bpta-based MOF (compound 1) exhibited a fluorescence enhancement effect toward high-valence metal ions (Fe³⁺, Al³⁺, Cr³⁺, In³⁺, Zr⁴⁺) and select amino acids manifested as an intensity-only change. In contrast, the bpat-based MOF (compound 2, incorporating an –NH₂ group on the triazole), under identical conditions, displayed a fundamentally different response: fluorescence changes involved both intensity modulation and emission peak position shifts, and compound 2 uniquely exhibited high selectivity and sensitivity toward tryptophan without peak shifting [1]. The target compound's methyl acetate handle on the N1 position introduces a third, distinct functionalization vector not explored in this study, enabling procurement of a ligand that can be compared head-to-head with both bpta and bpat in future MOF sensor development.

Metal-Organic Framework Fluorescence Sensing Ligand Engineering

Counter-Anion-Dependent Zn(II) Coordination Architectures and Luminescence Tuning with 3,5-Bis(4-pyridyl)-1,2,4-triazole Ligand

Employing 4Hbpt (3,5-bis(4-pyridyl)-1H-1,2,4-triazole), which is the direct NH-triazole analog of the target compound, four distinct Zn(II) coordination compounds were synthesized by varying only the counter-anion identity. The resulting topologies ranged from 3D srs (compound 1, pivalate) and 3,4-connected networks (compound 2, bromide) to 1D chain polymers (compounds 3 and 4, chloride and bromide, respectively), demonstrating that even within a single ligand framework, the coordination outcome is highly dependent on the anionic environment [1]. Compound 2 exhibited excitation-dependent emission, a property with practical utility for fine-tuning emission wavelengths without altering the ligand or metal center. Photoluminescence mechanisms were attributed to a combination of exciplex and charge-transfer complex origins [1]. The target compound, with its methyl acetate ester at the N1 position, provides an additional and distinct coordination mode versus the parent 4Hbpt ligand, because the ester carbonyl oxygen can potentially participate in metal binding, offering access to architectures and luminescence properties not achievable with the NH-triazole analog.

Coordination Polymer Luminescence Topology

Recommended Application Scenarios for Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate Based on Quantitative Differentiation Evidence


Lead Optimization in XOR Inhibitor Programs Targeting Hyperuricemia and Gout

The target compound enables exploration of N1-functionalized 3,5-dipyridyl-1,2,4-triazole SAR space that is inaccessible using either PPT (unsubstituted at N1) or the clinical candidate FYX-051 (which lacks the N1-acetate ester moiety). The core scaffold's validated low-nanomolar XOR inhibitory potency (Kᵢ < 10⁻⁷ M) provides confidence that the bis(4-pyridyl)-triazole pharmacophore is intact, while the methyl acetate arm permits late-stage diversification to tune pharmacokinetic properties, solubility, or off-target selectivity [1][2].

KAT2A Epigenetic Inhibitor Development Using a Privileged Pyridyl-Triazole Carboxylate Chemotype

The compound's membership in the pyridyl-triazole carboxylate chemotype—identified by virtual screening and confirmed experimentally as the most specific KAT2A inhibitor scaffold among triazole derivatives—makes it a strategic starting point for KAT2A-targeted epigenetic drug discovery. The methyl ester can be hydrolyzed to the free carboxylic acid for direct comparison with the published inhibitor prototypes, or retained to probe ester-tolerance in the KAT2A binding pocket [3].

Ligand Engineering for MOF-Based Multi-Analyte Fluorescence Sensors

The target compound's N1-acetate ester arm provides a handle for systematic comparison with the bpta and bpat ligand series, where head-to-head studies have already shown that triazole N-functionalization controls whether fluorescence sensing output is intensity-only or includes peak-shifting with amino acid selectivity. Procuring the target compound allows researchers to complete a three-way ligand comparison (bpta, bpat, and N1-acetate ester variant) to determine whether this substituent produces a novel fluorescence fingerprint or expanded analyte recognition profile [4].

Coordination Chemistry Studies of Topology and Luminescence Tuning via N-Substitution

In Zn(II) coordination polymer synthesis, the target compound extends the known counter-anion-dependent topological diversity observed with the parent 4Hbpt ligand (3D srs, 3,4-c networks, and 1D chains) by introducing an ester carbonyl oxygen as a potential supplementary coordination site. The resulting complexes may exhibit excitation-dependent emission or other photophysical properties distinct from those of the 4Hbpt-derived materials, making the target compound a valuable building block for luminescent material screening libraries [5].

Quote Request

Request a Quote for Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.